molecular formula C6H8ClNO B2978989 4-(Chloromethyl)-3-ethyl-1,2-oxazole CAS No. 1820705-91-6

4-(Chloromethyl)-3-ethyl-1,2-oxazole

Cat. No.: B2978989
CAS No.: 1820705-91-6
M. Wt: 145.59
InChI Key: FJZSEPHKYYJAJX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-ethyl-1,2-oxazole is a heterocyclic organic compound that contains both nitrogen and oxygen within its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-ethyl-1,2-oxazole typically involves the chloromethylation of 3-ethyl-1,2-oxazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group on the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-ethyl-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted oxazoles with various functional groups depending on the nucleophile used.

    Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Products include reduced oxazole derivatives with modified alkyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-3-ethyl-1,2-oxazole is unique due to the presence of both the chloromethyl and ethyl groups, which confer specific reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-(chloromethyl)-3-ethyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-2-6-5(3-7)4-9-8-6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZSEPHKYYJAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820705-91-6
Record name 4-(chloromethyl)-3-ethyl-1,2-oxazole
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